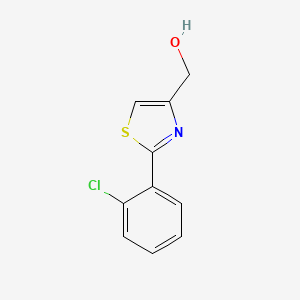

(2-(2-Chlorophenyl)thiazol-4-yl)methanol

Description

(2-(2-Chlorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The 2-chlorophenyl substituent enhances lipophilicity and may influence binding to biological targets, while the hydroxymethyl group contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFHLPKQSTYCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622952 | |

| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639517-86-5 | |

| Record name | 2-(2-Chlorophenyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639517-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)thiazol-4-yl)methanol typically involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with thioamide derivatives under controlled conditions. The final step involves the reduction of the intermediate to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

(2-(2-Chlorophenyl)thiazol-4-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: (2-(2-Chlorophenyl)thiazol-4-yl)carboxylic acid

Reduction: (2-(2-Chlorophenyl)thiazolidine-4-yl)methanol

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is prevalent in many pharmacologically active compounds. Research indicates that (2-(2-Chlorophenyl)thiazol-4-yl)methanol may serve as a lead compound for developing new drugs due to its biological activity:

- Anticancer Activity : Thiazole derivatives have been associated with anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial effects. Thiazoles are known for their ability to interact with biological targets such as DNA and topoisomerases, leading to cell death in pathogenic organisms .

Organic Electronics and Functional Materials

The combination of aromatic and heterocyclic structures in this compound indicates its potential use in organic electronics:

- Conductive Polymers : The compound may be investigated for applications in conductive polymers or as a building block for more complex organic electronic materials due to the presence of the hydroxymethyl group, which can enhance solubility and processability.

Synthesis of Derivatives

The reactivity of this compound allows for the synthesis of various derivatives that may exhibit enhanced properties:

- Chemical Reactions : The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, reduction to thiazolidine derivatives, and electrophilic substitution reactions at the thiazole ring. These derivatives could be tailored for specific biological activities or material properties.

Case Studies

Recent research highlights the promising applications of thiazole derivatives in drug development:

- Anticancer Studies : A study demonstrated that N-acylated thiazoles exhibited significant anticancer activity against human glioblastoma U251 cells and melanoma WM793 cells. The structure–activity relationship indicated that specific substitutions enhanced efficacy .

- Antimicrobial Screening : Various thiazole compounds have shown effectiveness against bacterial strains, suggesting that this compound could be explored further for its antibacterial properties .

Mechanism of Action

The mechanism by which (2-(2-Chlorophenyl)thiazol-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Positional Isomers

- 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol (CAS 27473-03-6): Structure: Ethanol group (-CH2CH2OH) at position 4; 4-chlorophenyl at position 2. Properties: Higher molecular weight (239.72 g/mol) compared to the target compound (~225.7 g/mol). Ethanol substitution may improve aqueous solubility but reduce metabolic stability .

- (2-Chloro-5-Methylthiazol-4-yl)methanol (CAS 1379296-51-1): Structure: Chlorine at position 2 and methyl at position 5; methanol at position 4. Properties: Smaller molecular formula (C5H6ClNOS) with reduced steric bulk. The methyl group may enhance membrane permeability .

Aromatic Substituent Modifications

- [4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS 454678-91-2): Structure: Thiazole attached to a phenyl ring at position 4, with methanol on the phenyl group.

- [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol (CAS 1488795-66-9): Structure: Phenylethyl group at position 2; methanol at position 4. Properties: The phenylethyl substituent enhances hydrophobic interactions, favoring CNS penetration .

Heterocyclic Core Modifications

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| (2-(2-Chlorophenyl)thiazol-4-yl)methanol | C10H8ClNOS | 225.7 | ~2.8 | 1.2 (PBS) | 2-Cl-C6H4, -CH2OH |

| 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol | C11H10ClNOS | 239.72 | ~3.1 | 0.9 (PBS) | 4-Cl-C6H4, -CH2CH2OH |

| [4-(1,3-Thiazol-2-yl)phenyl]methanol | C10H9NOS | 191.25 | ~2.5 | 2.5 (MeOH) | Thiazole-phenyl fusion |

| (2-Chloro-5-Methylthiazol-4-yl)methanol | C5H6ClNOS | 163.63 | ~1.9 | 3.0 (H2O) | 2-Cl, 5-CH3 |

*LogP values estimated using fragment-based methods.

Antitumor Potential

- This compound: Predicted to target cytochrome P450 enzymes due to structural similarity to letrozole analogs .

Biological Activity

The compound (2-(2-Chlorophenyl)thiazol-4-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant therapies. The presence of the chlorine atom in its structure enhances its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and HCT-15 (colon carcinoma).

Key Findings:

- IC50 Values: In vitro studies have reported IC50 values indicating the concentration required to inhibit 50% of cell viability. For instance, certain thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against cancer cells, showcasing significant cytotoxic effects .

- Structure-Activity Relationship (SAR): The presence of electron-donating groups such as methyl or halogen substituents on the phenyl ring has been shown to enhance anticancer activity. For example, para-halogenated phenyl groups were critical for achieving higher cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 inhibition |

| 24b | HepG-2 | 1.98 ± 1.22 | Cell cycle arrest and apoptosis |

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Studies indicate that compounds similar to this compound exhibit significant anticonvulsant effects in animal models.

Key Findings:

- Median Effective Dose (ED): Some derivatives have shown effective doses significantly lower than standard anticonvulsant medications, indicating their potential as new therapeutic agents .

- Mechanism: The anticonvulsant activity is thought to be mediated through modulation of GABAergic pathways and sodium channel blocking .

| Compound | Model | ED (mg/kg) | Efficacy |

|---|---|---|---|

| Compound 1 | PTZ-induced seizures | <20 | Comparable efficacy to ethosuximide |

| Compound 2 | MES model | <10 | Significant reduction in seizure duration |

Case Studies

- Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 human lung adenocarcinoma cells. The study reported that certain compounds displayed strong selectivity and significant cytotoxicity, reinforcing the therapeutic potential of thiazole-based compounds .

- Recent Developments: Ongoing research continues to explore the synthesis of new thiazole derivatives with modifications aimed at enhancing biological activity and selectivity against specific cancer types or seizure models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.